Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Medicinal Chemistry SAR Physicochemical Properties

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-76-3) is a synthetic spirocyclic small molecule belonging to the 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione class. It bears a 4-chlorobenzoyl substituent at the N1 position, a methyl group at N8, and a phenyl group at C3, yielding a molecular formula of C21H20ClN3OS and a molecular weight of 397.92 g·mol⁻¹.

Molecular Formula C21H20ClN3OS
Molecular Weight 397.92
CAS No. 872199-76-3
Cat. No. B2498096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
CAS872199-76-3
Molecular FormulaC21H20ClN3OS
Molecular Weight397.92
Structural Identifiers
SMILESCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H20ClN3OS/c1-24-13-11-21(12-14-24)23-18(15-5-3-2-4-6-15)20(27)25(21)19(26)16-7-9-17(22)10-8-16/h2-10H,11-14H2,1H3
InChIKeyWSMJUEMJFROOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-76-3): Procurement-Relevant Compound Profile


1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-76-3) is a synthetic spirocyclic small molecule belonging to the 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione class. It bears a 4-chlorobenzoyl substituent at the N1 position, a methyl group at N8, and a phenyl group at C3, yielding a molecular formula of C21H20ClN3OS and a molecular weight of 397.92 g·mol⁻¹ . The 1,4,8-triazaspiro[4.5]decane scaffold is structurally distinct from the more extensively studied 1,3,8-triazaspiro[4.5]decan-4-one series that has produced phospholipase D2 (PLD2) inhibitors such as ML298 [1]. Triazaspirocycles as a broader family have demonstrated diverse biological activities including analgesic, anti-inflammatory, and antiproliferative effects, supporting research interest in novel congeners [2].

Why Generic Substitution Is Not Advisable for 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-76-3)


The target compound occupies a narrow structural niche that precludes casual substitution. Its 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione core with a C=N imine and C=S thione in the five-membered ring is electronically distinct from the saturated 1,3,8-triazaspiro[4.5]decan-4-one scaffold of well-characterized PLD inhibitors [1]. The N1-(4-chlorobenzoyl) group introduces a hydrogen-bond-accepting carbonyl and a lipophilic para-chloro substituent that are absent from the unsubstituted core scaffold 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-50-2, MW 259.37) . The calculated logP of a closely related 3-(4-fluorophenyl) analog bearing the same N1-(4-chlorobenzoyl) group is 3.41, substantially higher than the 2.48 logP of the unsubstituted core scaffold . Even the N8-ethyl homolog (1-(4-chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione) differs by 14 Da in molecular weight and one methylene unit in the piperidine N-substituent, altering conformational flexibility and potentially target engagement. These cumulative structural differences—scaffold connectivity, oxidation state, halogen substitution pattern, and N-alkyl group size—can produce divergent biological activity profiles even among closely related triazaspiro compounds [2]. Researchers requiring reproducible structure–activity relationship (SAR) data must therefore procure the exact compound rather than an in-class surrogate.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-76-3) Versus Closest Analogs


Molecular Weight Differentiation: N1-(4-Chlorobenzoyl) Derivatization Increases MW by ~138 Da Versus Unsubstituted Core Scaffold

The target compound (MW 397.92) incorporates a 1-(4-chlorobenzoyl) substituent that is absent from the commercially available core scaffold 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-50-2, MW 259.37) . This mass increase of 138.55 Da corresponds to the 4-chlorobenzoyl group (C₇H₄ClO, exact mass 138.995) and introduces additional pharmacophoric features: a hydrogen-bond-accepting carbonyl, an aromatic chlorine capable of halogen bonding, and increased lipophilicity .

Medicinal Chemistry SAR Physicochemical Properties

N8-Methyl vs. N8-Ethyl Differentiation: Smaller N-Alkyl Substituent May Reduce Steric Hindrance at the Piperidine Nitrogen

The target compound bears an N8-methyl group (MW 397.92), whereas the closest commercially cataloged analog with identical N1 and C3 substitution bears an N8-ethyl group: 1-(4-chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (MW 411.95) . The methyl-to-ethyl change represents a molecular weight increase of 14.03 Da and introduces additional conformational flexibility at the piperidine ring. In related 1,3,8-triazaspiro[4.5]decane PLD inhibitor series, the nature of the N8-substituent has been shown to critically affect isoform selectivity and potency [1].

Medicinal Chemistry Structure–Activity Relationship Ligand Design

Scaffold Connectivity Differentiation: 1,4,8-Triazaspiro[4.5]dec-3-ene-2-thione Core vs. 1,3,8-Triazaspiro[4.5]decan-4-one Core in PLD Inhibitor Series

The target compound possesses a 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione core featuring a C3=N imine and C2=S thione within a five-membered heterocycle, whereas the extensively characterized PLD2-selective inhibitors (e.g., ML298, ML299, compound 22a) are built on a 1,3,8-triazaspiro[4.5]decan-4-one scaffold containing a saturated five-membered ring with a C4 carbonyl [1]. The nitrogen atom at the 4-position (vs. 3-position) and the thione (vs. carbonyl) at the 2-position create fundamentally different electronic environments and hydrogen-bonding patterns. In the PLD inhibitor series, the 1,3,8-triazaspiro[4.5]decan-4-one scaffold engendered PLD2 selectivity of up to 75-fold over PLD1 [1].

Chemical Biology Enzyme Inhibition Scaffold Hopping

Lipophilicity Shift: N1-(4-Chlorobenzoyl) Group Increases Predicted logP by ~0.9–1.3 Units Relative to Unsubstituted Core Scaffold

The unsubstituted core scaffold 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-50-2) has an experimentally derived or calculated logP of 2.48 . A close structural analog of the target compound—(4-chlorophenyl)[3-(4-fluorophenyl)-8-methyl-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-en-1-yl]methanone, which shares the N1-(4-chlorobenzoyl) group and 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione scaffold—has a vendor-calculated logP of 3.41 . The ~0.93 logP unit increase is primarily attributable to the 4-chlorobenzoyl substituent.

ADME Druglikeness Physicochemical Profiling

BindingDB Evidence for 3-(4-Fluorophenyl) Analog: Tyrosine Phosphatase Inhibition at Micromolar Potency Establishes Proteome-Level Activity for the 1,4,8-Triazaspiro[4.5]dec-3-ene-2-thione Chemotype

The analog 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (lacking the N1-acyl group) has recorded inhibitory activity against human tyrosine-protein phosphatase non-receptor type 5 with an IC50 of 4.16 × 10⁴ nM (41.6 µM) in a Sanford-Burnham Center for Chemical Genomics screening assay deposited in PubChem BioAssay (AID 602372) [1]. A replicate measurement yielded IC50 = 7.17 × 10⁴ nM (71.7 µM), confirming consistent but modest potency [1]. This data point establishes that the 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione scaffold is capable of engaging a human phosphatase target.

Enzyme Inhibition Phosphatase Chemogenomics

Para-Chlorobenzoyl vs. Meta-Chlorobenzoyl Isomerism: Regiochemical Differentiation in Acyl Substituent Position

The target compound carries a para-chlorobenzoyl group at N1 (4-chloro substitution on the benzoyl ring). A distinct cataloged compound, 1-(3-chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-75-2), bears the chlorine at the meta position . Para-vs-meta chlorobenzoyl isomers in drug-like molecules can exhibit significantly different target binding due to altered dipole moments (para: ~2.5 D; meta: ~1.5 D for chlorobenzoyl derivatives) and distinct steric trajectories of the chlorine atom relative to the carbonyl [1].

Medicinal Chemistry Regioisomerism Structure–Activity Relationship

Application Scenarios for 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-76-3) in Research and Industrial Procurement


Structure–Activity Relationship (SAR) Exploration of N1-Acylated 1,4,8-Triazaspiro[4.5]dec-3-ene-2-thiones

The target compound serves as a specific entry in an N1-acyl SAR matrix. With its defined N1-(4-chlorobenzoyl) and N8-methyl combination (MW 397.92, logP estimated ~3.3–3.5), it enables systematic comparison against the N8-ethyl homolog (MW ~412) and the N1-unsubstituted core scaffold (MW 259.37, logP 2.48) . Medicinal chemistry teams exploring how N1-acylation and N8-alkyl chain length jointly modulate target affinity, cellular permeability, or metabolic stability require the exact compound; substitution with an in-class analog would confound SAR interpretation. The demonstrated phosphatase inhibitory activity of the close 3-(4-fluorophenyl) analog (IC50 = 41.6–71.7 µM against tyrosine-protein phosphatase non-receptor type 5) provides a functional benchmark for this chemotype .

Computational Chemistry and Molecular Docking Studies Requiring the Exact Para-Chlorobenzoyl Pharmacophore

The 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione scaffold with N1-(4-chlorobenzoyl) presents a defined pharmacophore featuring: (i) a thione sulfur (C2=S) capable of acting as a hydrogen-bond acceptor or metal-coordinating ligand; (ii) a C3-phenyl group providing π-stacking potential; (iii) an N8-methylpiperidine ring as a basic center; and (iv) a para-chlorobenzoyl carbonyl as an additional hydrogen-bond acceptor with a lipophilic chlorine atom at the para position. The para-chloro regioisomer projects the chlorine atom along a distinct vector compared to meta- or ortho-substituted analogs, which is critical for shape-based docking and pharmacophore modeling . Procurement of the exact CAS number ensures that computational predictions are anchored to a single, reproducible chemical entity rather than a mixture of regioisomers or analogs.

Chemical Biology Probe Development Targeting Phosphatase or Related Enzyme Families

The BindingDB-confirmed tyrosine phosphatase inhibitory activity of the 3-(4-fluorophenyl) analog (IC50 range 41.6–71.7 µM) establishes the 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione scaffold as a validated starting point for phosphatase-targeted probe development . The N1-(4-chlorobenzoyl) modification present in the target compound introduces additional binding determinants that may enhance affinity or selectivity relative to the unsubstituted analog. Chemical biology groups seeking to develop activity-based probes, photoaffinity labels, or affinity chromatography ligands based on this chemotype must begin with the exact compound to preserve the integrity of the N1-acyl pharmacophore.

Synthetic Methodology Development Using 1,4,8-Triazaspiro[4.5]dec-3-ene-2-thione as a Versatile Intermediate

The 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione scaffold contains multiple reactive handles: the thione group (C2=S) is amenable to S-alkylation to generate thioether derivatives; the C3=N imine can participate in cycloaddition or reduction chemistry; and the N8-methylpiperidine can undergo N-demethylation or quaternization. The N1-(4-chlorobenzoyl) group further provides a site for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at the para-chloro position . Synthetic chemists developing libraries of spirocyclic compounds for screening campaigns benefit from the defined reactivity profile of this specific substitution pattern, which is not replicated by the unsubstituted core scaffold or the meta-chloro analog.

Quote Request

Request a Quote for 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.